Cas no 2228181-97-1 (methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate)

methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate
- 2228181-97-1
- EN300-1787217
-
- インチ: 1S/C9H13NO3S/c1-13-9(12)8-3-2-7(14-8)4-6(10)5-11/h2-3,6,11H,4-5,10H2,1H3
- InChIKey: NDUCULHFYLLVCB-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=CC=C1CC(CO)N
計算された属性
- せいみつぶんしりょう: 215.06161445g/mol
- どういたいしつりょう: 215.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 101Ų
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787217-0.05g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1787217-5.0g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1787217-1.0g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1787217-10g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1787217-0.1g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1787217-10.0g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1787217-2.5g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1787217-0.25g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1787217-5g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1787217-0.5g |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate |
2228181-97-1 | 0.5g |
$1426.0 | 2023-09-19 |
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylateに関する追加情報
Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate (CAS No. 2228181-97-1): A Comprehensive Overview
Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate, identified by its CAS number 2228181-97-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups, make it a versatile intermediate for the synthesis of more complex pharmacophores.
The< strong> thiophene core of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate is a well-studied scaffold in medicinal chemistry. Thiophenes and their derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong> 2-amino-3-hydroxypropyl substituent appended to the thiophene ring introduces unique reactivity and binding capabilities, making this compound a valuable building block for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate has emerged as a promising candidate in this context due to its ability to modulate key biological targets. For instance, studies have demonstrated its potential as an inhibitor of enzymes involved in cancer cell proliferation and angiogenesis. The< strong> amino group provides a hydrogen bond donor capability, which is crucial for interactions with biological macromolecules, while the< strong> hydroxyl group enhances solubility and metabolic stability.
The synthesis of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate involves multi-step organic transformations, including cyclization, functional group interconversion, and protection-deprotection strategies. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity. These synthetic approaches are critical for producing the compound in sufficient quantities for both preclinical and clinical studies.
The< strong> pharmacological properties of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate have been the subject of numerous research investigations. Preclinical studies have revealed its potential as an anti-proliferative agent, with particular efficacy against certain types of cancer cells. The< strong> thiophene moiety has been shown to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis. Additionally, the< strong> amino and< strong> hydroxyl groups contribute to its ability to bind to specific protein targets, modulating signaling pathways involved in tumor growth and metastasis.
In the realm of drug discovery, Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate serves as a key intermediate in the development of novel therapeutic agents. Its structural flexibility allows for further derivatization, enabling the creation of libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques have been utilized to identify derivatives with enhanced potency and selectivity against disease-related targets.
The< strong> chemical stability of Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate under various conditions is another critical factor in its pharmaceutical applicability. Studies have evaluated its stability under acidic, basic, and neutral pH conditions, as well as its resistance to degradation by common metabolic enzymes. These assessments are essential for determining appropriate formulation strategies and ensuring the compound's efficacy in vivo.
Emerging research also highlights the< strong> role of thiophene derivatives in addressing neurological disorders. Preliminary studies suggest that Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate may have neuroprotective effects by modulating oxidative stress and inflammation pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The< strong> dual functionality of the compound allows it to interact with multiple targets within neuronal cells, offering a multifaceted approach to therapeutic intervention.
The< strong> synthetic accessibility Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate provides makes it an attractive candidate for industrial-scale production. Researchers have optimized synthetic routes to minimize costs and maximize yields while maintaining high purity standards. These advancements are crucial for translating laboratory findings into commercializable drugs that can reach patients in need.
In conclusion, Methyl 5-(2-amino-3-hydroxypropyl)thiophene-2-carboxylate (CAS No. 2228181-97-1) is a compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse biological activities, making it a valuable tool for drug discovery against various diseases. Ongoing studies continue to explore its therapeutic applications and refine synthetic methodologies for efficient production. As our understanding of molecular interactions advances, compounds like this are poised to play a pivotal role in next-generation medicine.
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